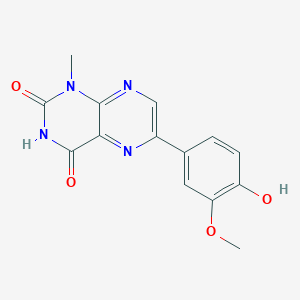
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pteridine core substituted with a hydroxy-methoxyphenyl group and a methyl group, making it a subject of interest in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine derivatives with 4-hydroxy-3-methoxybenzaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired pathway, and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. It can modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory enzymes. Additionally, it may interact with specific receptors and enzymes, influencing cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, known for its anti-inflammatory and antioxidant properties.
Ferulic Acid: 4-hydroxy-3-methoxycinnamic acid, widely studied for its antioxidant and anti-inflammatory effects.
Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid, known for its antioxidant properties.
Uniqueness
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione is unique due to its pteridine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
64233-17-6 |
|---|---|
Formule moléculaire |
C14H12N4O4 |
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
6-(4-hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione |
InChI |
InChI=1S/C14H12N4O4/c1-18-12-11(13(20)17-14(18)21)16-8(6-15-12)7-3-4-9(19)10(5-7)22-2/h3-6,19H,1-2H3,(H,17,20,21) |
Clé InChI |
DAJYZYCUKBMTJH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=C(N=C2C(=O)NC1=O)C3=CC(=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
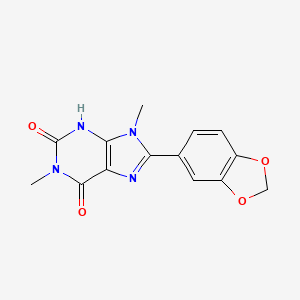

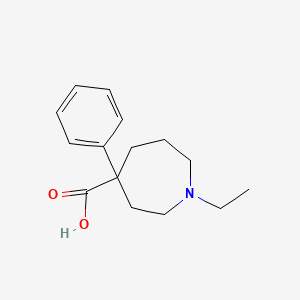
![N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14000955.png)
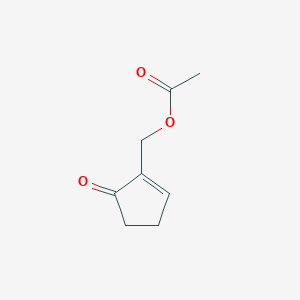
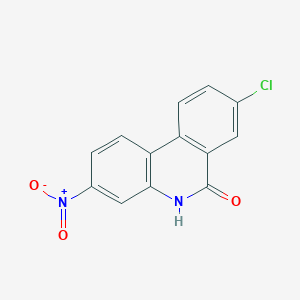
![3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)

![6,9-Dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14000973.png)

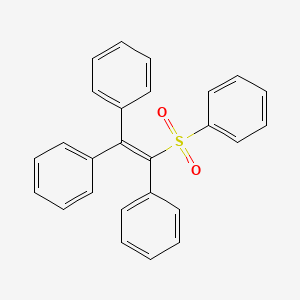
![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)

